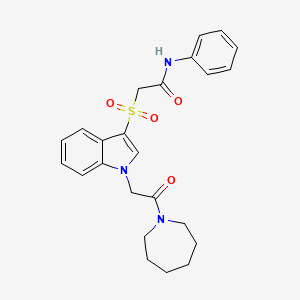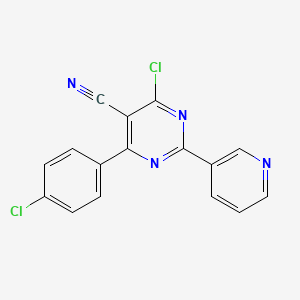![molecular formula C22H26N4O4S2 B2840115 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-37-5](/img/structure/B2840115.png)
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzene-1-sulfonyl chloride” is a research chemical . It has a molecular weight of 351.87 and its molecular formula is C13H18ClNO4S2 .
Molecular Structure Analysis
The molecular structure of “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzene-1-sulfonyl chloride” consists of a benzene ring attached to a sulfonyl chloride group and a 3,5-dimethylpiperidin-1-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzene-1-sulfonyl chloride” are not well-documented .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit remarkable properties such as high singlet oxygen quantum yield, making them suitable for photodynamic therapy, especially for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research by Sirajuddin, Uddin, Ali, and Tahir (2013) on Schiff base compounds demonstrates significant antimicrobial, antifungal, and DNA-binding activities. These findings suggest potential applications in developing new antibacterial and antifungal agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Antimicrobial and Antitubercular Potency
Krátký, Vinšová, Volková, Buchta, Trejtnar, and Stolaříková (2012) explored sulfonamides with 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, revealing compounds with potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus, and Mycobacterium species. This research supports the potential for new treatments against resistant bacterial strains (Krátký et al., 2012).
Novel Pharmaceutical Impurities and Synthesis
A review by Saini, Majee, Chakraborthy, and Salahuddin (2019) on the synthesis of omeprazole and its impurities in proton pump inhibitors outlines novel synthesis methods that could be applied for enhancing the yield and simplifying the production processes of similar compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Anticonvulsant Activity
Koçyiğit-Kaymakçıoğlu et al. (2011) synthesized a series of 3,5-dimethylpyrazole derivatives, evaluating their anticonvulsant activity in animal models. This work contributes to the understanding of the therapeutic potential of such compounds in epilepsy treatment (Koçyiğit-Kaymakçıoğlu et al., 2011).
Cytotoxic and Antimicrobial Evaluation
Studies like those by Sanad, Mekky, and Ahmed (2022) on the synthesis and evaluation of 1,3,4-oxadiazole derivatives as potential thymidylate synthase inhibitors showcase the methodological approaches to creating compounds with cytotoxic properties against cancer cell lines, suggesting applications in cancer therapy (Sanad, Mekky, & Ahmed, 2022).
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-14-11-15(2)13-26(12-14)32(28,29)17-9-7-16(8-10-17)21(27)24-25-22-23-20-18(30-3)5-4-6-19(20)31-22/h4-10,14-15H,11-13H2,1-3H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEYWZVWCFSZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840032.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2840033.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-carboxamide](/img/structure/B2840035.png)
![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840036.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2840037.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide](/img/structure/B2840039.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate](/img/structure/B2840041.png)

![Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2840043.png)
![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate](/img/structure/B2840046.png)

![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)
![2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2840053.png)